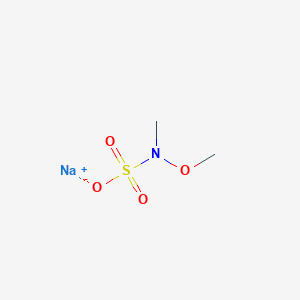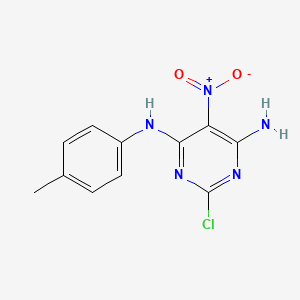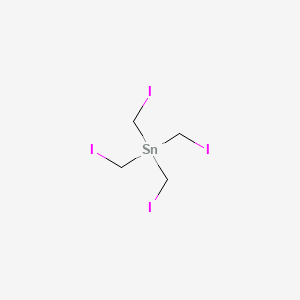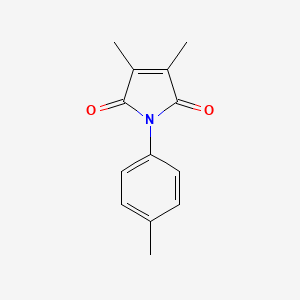
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a 3-methylpent-4-yn-2-yl group. This compound is part of the pyrrolidine-2,5-dione family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
The synthesis of 1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-methylpent-4-yn-2-yl group. Common synthetic routes include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, though specific industrial processes are proprietary and not widely disclosed.
Analyse Des Réactions Chimiques
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the alkyne group.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The major products depend on the type of reaction and the specific conditions used.
Applications De Recherche Scientifique
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the alkyne group play crucial roles in its biological activity. The compound’s effects are mediated through binding to target proteins and modulating their functions .
Comparaison Avec Des Composés Similaires
1-(3-Methylpent-4-yn-2-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives:
Propriétés
Numéro CAS |
89017-50-5 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1-(3-methylpent-4-yn-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13NO2/c1-4-7(2)8(3)11-9(12)5-6-10(11)13/h1,7-8H,5-6H2,2-3H3 |
Clé InChI |
USFBMAVIMPGALE-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)C(C)N1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)

![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)

![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)

![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)


![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)
